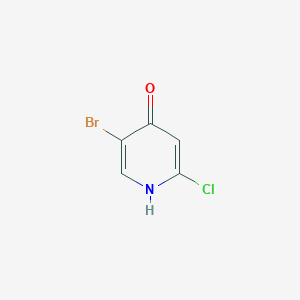
5-Bromo-2-chloropyridin-4-OL
Overview
Description
5-Bromo-2-chloropyridin-4-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of bromine and chlorine atoms in the pyridine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination and Chlorination: : One common method for synthesizing 5-Bromo-2-chloropyridin-4-OL involves the bromination of 2-chloropyridine followed by hydroxylation. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using a base such as sodium hydroxide or potassium hydroxide .
-
Diazotization and Chlorination: : Another method involves the diazotization of 2-amino-4-chloropyridine followed by bromination and hydroxylation. The diazotization reaction uses sodium nitrite and hydrochloric acid, while the bromination step uses bromine or NBS .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 5-Bromo-2-chloropyridin-4-OL can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
-
Oxidation and Reduction Reactions: : The compound can also undergo oxidation reactions to form pyridine N-oxides or reduction reactions to form pyridine derivatives with reduced functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride .
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron or aluminum chloride as catalysts.
Chlorination: Chlorine gas, thionyl chloride, or phosphorus pentachloride.
Hydroxylation: Sodium hydroxide, potassium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Amino-2-chloropyridine: Formed via palladium-catalyzed amination.
5-Bromo-2-fluoropyridine: Formed via halogen-exchange reaction using anhydrous potassium fluoride.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Formed via Suzuki coupling with 2,5-dimethoxyphenylboronic acid.
Scientific Research Applications
5-Bromo-2-chloropyridin-4-OL has a wide range of applications in scientific research, including:
-
Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable intermediate in organic synthesis .
-
Biology: : The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists. Its ability to interact with biological targets makes it useful in drug discovery and development .
-
Medicine: : this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are used in preclinical and clinical studies to evaluate their efficacy and safety .
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers, resins, and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes, receptors, or other biomolecules. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Bromo-5-chloropyridine: Another isomer with different substitution patterns, leading to variations in reactivity and applications.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine, resulting in different chemical and biological properties.
Uniqueness
5-Bromo-2-chloropyridin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
5-bromo-2-chloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSSVMYMKAABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


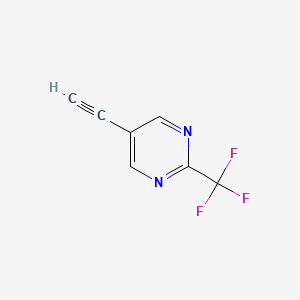
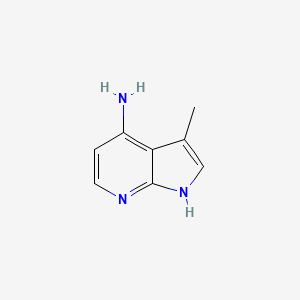
![8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1378904.png)
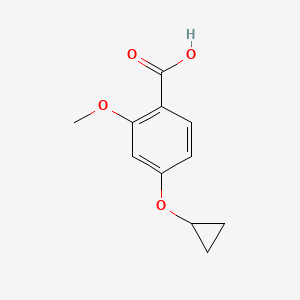
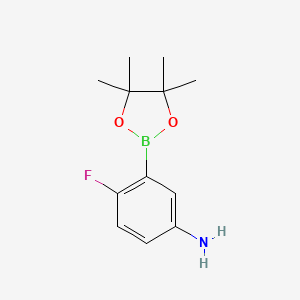

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)
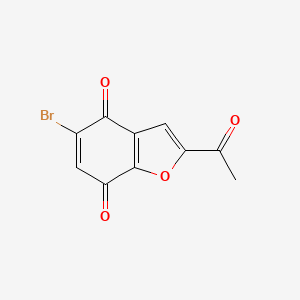
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)

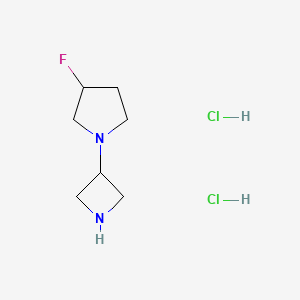

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)
